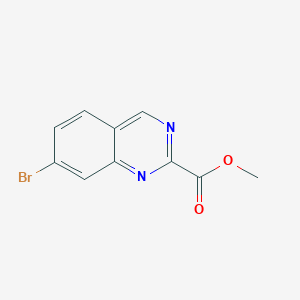

Methyl7-bromoquinazoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-bromoquinazoline-2-carboxylate is a halogenated quinazoline derivative featuring a bromine atom at position 7 and a methyl ester group at position 2. Quinazolines are nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their role as kinase inhibitors, anticancer agents, and intermediates in organic synthesis. The bromine substituent enhances electrophilic reactivity, making this compound valuable in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) for drug discovery .

Preparation Methods

Preparation Methods of Methyl 7-bromoquinazoline-2-carboxylate

General Synthetic Approach

The synthesis of methyl 7-bromoquinazoline-2-carboxylate generally involves the bromination of quinazoline derivatives followed by esterification at the 2-carboxylate position. The process may include the following key steps:

- Formation of the quinazoline core structure

- Selective bromination at the 7-position

- Introduction of the methyl carboxylate group at the 2-position

Detailed Synthetic Procedures

While direct detailed procedures for methyl 7-bromoquinazoline-2-carboxylate are limited, analogous methods for related compounds such as methyl 7-bromoquinoline-3-carboxylate provide insight into viable synthetic routes. These methods can be adapted with modifications for the quinazoline system.

Bromination and Esterification via Iodine and Hypervalent Iodine Reagents

A reported method for a related compound, methyl 7-bromoquinoline-3-carboxylate, involves:

- Reacting methyl (2E)-3-(4-bromophenyl)-2-([(4-methylphenyl)sulfonyl]amino)methyl-2-propenoate with bis(acetyloxy)(phenyl)-lambda3-iodane and iodine in 1,2-dichloroethane at 70°C for 30 minutes.

- Evaporating the solvent and treating the residue in dimethylformamide (DMF) with potassium carbonate at 120°C for 6 hours.

- Work-up includes extraction with ethyl acetate, washing with water and brine, followed by silica gel chromatography purification.

- This method yielded 16% of the methyl 7-bromoquinoline-3-carboxylate as an off-white solid.

Though this example is for a quinoline derivative, similar electrophilic bromination and esterification strategies can be adapted for quinazoline analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Another synthetic strategy involves palladium-catalyzed cross-coupling to introduce substituents at the 7-position, which can be followed by esterification:

- Methyl 7-bromoquinoline-3-carboxylate is reacted with aryl boronate esters in the presence of palladium acetate, triphenylphosphine, potassium phosphate, and water in 1,4-dioxane at 60°C for 1 hour.

- The reaction mixture is worked up by extraction and purification via silica gel chromatography.

- Subsequent alkylation steps can be performed in DMF with potassium carbonate at 60°C.

- This method yielded up to 30% of the substituted quinoline ester derivatives.

This palladium-catalyzed method is applicable to quinazoline derivatives, allowing for selective functionalization at the brominated position.

Summary Table of Preparation Conditions and Yields

Research Findings and Analysis

- The low to moderate yields (16–30%) indicate that these reactions require optimization for scale-up or industrial application.

- The use of hypervalent iodine reagents and palladium catalysis reflects modern synthetic methodologies for selective halogenation and cross-coupling in heterocyclic chemistry.

- The reported NMR and LC-MS data confirm the successful synthesis and purity of the compounds, with characteristic signals for the quinazoline or quinoline cores and bromine substitution.

- Safety data emphasize the need for careful handling due to toxicity and irritation hazards.

Patents and Intellectual Property

- Patents covering related quinazoline derivatives and their synthesis exist, including WO 2006/050843 and AU 2005304040 B2, which describe general synthetic schemes for substituted quinazoline compounds. These patents provide additional procedural details and preferred substituent patterns relevant to methyl 7-bromoquinazoline-2-carboxylate synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromoquinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming methyl quinazoline-2-carboxylate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Quinazoline-2-carboxylic acid derivatives.

Reduction: Methyl quinazoline-2-carboxylate.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-bromoquinazoline-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the suppression of cell proliferation and inflammation. The compound’s bromine atom plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares methyl 7-bromoquinazoline-2-carboxylate with three structurally related compounds, emphasizing substituents, molecular properties, and applications:

Key Observations

Halogen Effects: Bromine at position 7 (target compound) increases molecular weight by ~44.5 g/mol compared to chlorine analogs (e.g., methyl 2-chloroquinazoline-7-carboxylate) . Di-halogenated derivatives like 7-bromo-4-chloroquinazoline exhibit dual reactivity sites, enabling sequential functionalization .

Ester Group Variations: Methyl esters (e.g., target compound) offer lower lipophilicity than ethyl esters (e.g., ethyl 7-bromoquinoline-2-carboxylate), affecting solubility and membrane permeability .

Core Heterocycle Differences: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen) alters electronic properties. Quinazolines are more electron-deficient, favoring nucleophilic aromatic substitution .

Notes

- Safety : Halogenated compounds often require specialized handling (e.g., gloves, fume hoods).

- Cost : Brominated derivatives are generally more expensive than chlorinated ones due to reagent costs (e.g., 100 mg of methyl 2-chloroquinazoline-7-carboxylate costs €581.00 ).

Properties

CAS No. |

2090595-55-2 |

|---|---|

Molecular Formula |

C10H7BrN2O2 |

Molecular Weight |

267.08 g/mol |

IUPAC Name |

methyl 7-bromoquinazoline-2-carboxylate |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)9-12-5-6-2-3-7(11)4-8(6)13-9/h2-5H,1H3 |

InChI Key |

HAANLMGMLRWXAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC(=CC2=N1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.